tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
Overview
Description
“tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1788054-91-0 . It has a molecular weight of 248.75 . The compound is solid at room temperature .
Molecular Structure Analysis
The Inchi Code for “tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate” is 1S/C11H20N2O2/c1-10 (2,3)15-9 (14)13-6-11 (7-13)5-4-8 (11)12/h8H,4-7,12H2,1-3H3 .Physical and Chemical Properties Analysis
The compound is solid at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Derivative Potential
One study outlines efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, highlighting its significance in exploring new chemical entities (M. J. Meyers et al., 2009).
Application in Drug Design
Another research avenue explores the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, emphasizing the construction of four-membered rings in the spirocyclic scaffold. These novel amino acids, due to their steric constraints, are valuable for chemistry, biochemistry, and drug design, indicating the compound's relevance in medicinal chemistry (D. Radchenko et al., 2010).
Versatility in Medicinal Chemistry
The compound has also been implicated in the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a key element in the industrial synthesis of antiviral ledipasvir. This underscores its role in the development of potent antiviral agents, demonstrating its utility in creating scaffolds for medicinal chemistry (B. López et al., 2020).
Utility in Diversity-oriented Synthesis
Moreover, tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride can be involved in diversity-oriented synthesis strategies. For instance, multicomponent condensations and selective reactions can yield functionalized azaspirocycles, which are significant for drug discovery due to their structural diversity and potential biological activity (P. Wipf et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZDJWHYRSKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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